molecular formula C20H21N3O4S B2979711 N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-(isopropylsulfonyl)benzamide CAS No. 941913-55-9

N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-(isopropylsulfonyl)benzamide

Cat. No.: B2979711
CAS No.: 941913-55-9
M. Wt: 399.47
InChI Key: WOHOVPWCZYSWLW-UHFFFAOYSA-N
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Description

“N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-(isopropylsulfonyl)benzamide” is a complex organic compound. It contains an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The oxadiazole ring is known for its use in various pharmaceuticals and agrochemicals due to its heterocyclic nature .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the oxadiazole ring, possibly through a cyclization reaction. The 2,4-dimethylphenyl group could be introduced through a substitution reaction, and the isopropylsulfonyl group could be attached through a sulfonation reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups. The oxadiazole ring is a planar, aromatic ring, which could contribute to the overall stability of the molecule. The presence of the sulfonyl and amide groups could also impact the polarity and solubility of the molecule .


Chemical Reactions Analysis

As an organic compound, “this compound” could undergo a variety of chemical reactions. The oxadiazole ring is relatively stable but can participate in reactions under certain conditions. The sulfonyl and amide groups are also reactive and could undergo various substitution and addition reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its molecular weight, polarity, and the presence of various functional groups would all play a role. For example, the oxadiazole ring could contribute to its stability, while the sulfonyl and amide groups could impact its solubility .

Scientific Research Applications

Synthesis and Biological Evaluation

  • Synthesis of Sulfonamide Derivatives : A study explored the synthesis of novel sulfonamide derivatives, including compounds related to the specified chemical, and evaluated their in vitro antitumor activity. Notable compounds demonstrated excellent antitumor activity against HepG2 and MCF-7 cell lines. Additionally, one of the compounds showed potential interaction against KSHV thymidylate synthase complex, indicating a possible therapeutic application (Fahim & Shalaby, 2019).

  • Anticancer Evaluation : Another research focused on the design, synthesis, and evaluation of anticancer activity of benzamide derivatives. The compounds exhibited moderate to excellent anticancer activities against several cancer cell lines, indicating the potential for the development of new anticancer agents (Ravinaik et al., 2021).

Chemical Reactivity and Applications

  • Chemical Reactivity and Molecular Docking : The chemical reactivity of specific sulfonamide derivatives was studied, leading to the synthesis of novel compounds with potential biological applications. This includes the use of molecular docking and Density Functional Theory (DFT) calculations to understand the interactions of these compounds at the molecular level, which could be valuable for designing drugs with specific targets (Fahim & Shalaby, 2019).

  • Novel Benzamide Compounds for Anticancer Activity : The synthesis and characterization of novel benzamide compounds, including studies on their biological activities, have shown significant promise in anticancer applications. These studies contribute to understanding how structural variations in benzamide derivatives can influence their anticancer efficacy and may lead to the development of new therapeutic agents (Ravinaik et al., 2021).

Future Directions

Oxadiazole derivatives are a focus of ongoing research due to their wide range of biological activities. Future research could explore the potential applications of this compound in pharmaceuticals or agrochemicals. Additionally, studies could investigate its synthesis, properties, and mechanism of action in more detail .

Properties

IUPAC Name

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-propan-2-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S/c1-12(2)28(25,26)16-8-6-15(7-9-16)18(24)21-20-23-22-19(27-20)17-10-5-13(3)11-14(17)4/h5-12H,1-4H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOHOVPWCZYSWLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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